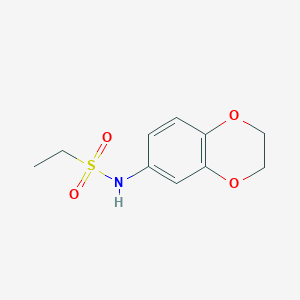

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties . This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-16(12,13)11-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFUJYYXDUFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with ethanesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation and Reduction: The benzodioxin moiety can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the sulfonamide nitrogen yields N-alkyl or N-aryl derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease . The compound and its derivatives have shown inhibitory activity against cholinesterase enzymes, which are targets for Alzheimer’s therapy. Additionally, the compound has been investigated for its antibacterial properties, demonstrating activity against various Gram-positive and Gram-negative bacterial strains .

In the field of medicinal chemistry, this compound serves as a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects. Its unique structure allows for modifications that can enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, its cholinesterase inhibitory activity is attributed to the interaction of the sulfonamide group with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

The compound may also interact with bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide can be compared with other sulfonamide derivatives such as sulfamethoxazole, sulfadiazine, and sulfisoxazole . These compounds share the sulfonamide functional group but differ in their substituents and overall structure.

Sulfamethoxazole: Commonly used as an antibacterial agent in combination with trimethoprim.

Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.

Sulfisoxazole: Employed in the treatment of urinary tract infections.

The uniqueness of this compound lies in its benzodioxin moiety, which imparts distinct biological properties and potential therapeutic applications. This structural feature differentiates it from other sulfonamides and makes it a promising candidate for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.